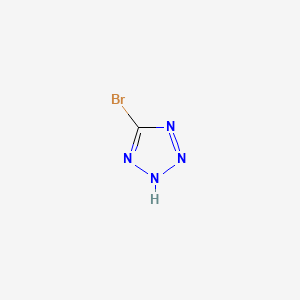

5-bromo-2H-tetrazole

Description

Overview of Contemporary Research Paradigms for Halogenated Tetrazoles

The introduction of a halogen atom, such as bromine, onto the tetrazole ring significantly influences the compound's chemical and physical properties. Halogenation is a common strategy in medicinal chemistry to enhance the biological activity and pharmacokinetic profile of a molecule. smolecule.com The bromine atom in 5-bromo-2H-tetrazole, for instance, increases the electrophilicity of the molecule and can participate in halogen bonding, a type of non-covalent interaction that can influence binding to biological targets. smolecule.comvulcanchem.com

Contemporary research on halogenated tetrazoles is multifaceted, with key areas of investigation including:

Synthesis and Functionalization: Researchers are continuously developing more efficient and regioselective methods for the synthesis of halogenated tetrazoles. smolecule.comvulcanchem.com This includes direct bromination of the tetrazole ring and multicomponent reactions that allow for the construction of the substituted ring in a single step. smolecule.com Further functionalization of the bromo-tetrazole core allows for the creation of diverse libraries of compounds for various applications.

Medicinal Chemistry: A significant portion of research focuses on the potential of halogenated tetrazoles as therapeutic agents. smolecule.comsmolecule.com Studies have explored their antibacterial, antifungal, anticancer, and anti-inflammatory properties. smolecule.com The bromine substituent can play a crucial role in the compound's ability to inhibit specific enzymes or modulate receptor activity. smolecule.com For example, some halogenated tetrazole derivatives have been investigated for their ability to disrupt metabolic pathways in pathogenic organisms and cancer cells. smolecule.com

Energetic Materials: The combination of a high-nitrogen tetrazole ring and a dense halogen atom makes these compounds interesting for the field of energetic materials. smolecule.com Research in this area investigates the thermal stability, sensitivity to impact and friction, and the energy release characteristics of halogenated tetrazoles. smolecule.com

Materials Science: Halogenated tetrazoles are also explored as building blocks for advanced materials. smolecule.comontosight.ai Their ability to act as ligands in coordination chemistry allows for the synthesis of metal-organic frameworks (MOFs) and other coordination polymers with unique structural and functional properties. smolecule.com

Below is a table summarizing some key properties and research areas related to this compound and its derivatives.

| Property/Research Area | Description |

| Molecular Formula | CHBrN₄ lookchem.com |

| Molecular Weight | 148.95 g/mol lookchem.com |

| Synthesis Methods | Multicomponent reactions, cycloaddition reactions, and direct bromination of 2H-tetrazole. smolecule.com A common synthesis involves the reaction of 5-aminotetrazole (B145819) with reagents like copper(II) sulfate (B86663), potassium bromide, and sodium nitrite. lookchem.com Another route involves the reaction of 5-nitro-2-hydroxymethyl-tetrazole with hydrobromic acid. sioc-journal.cn |

| Medicinal Chemistry Applications | Serves as a scaffold for developing new drugs with potential antibacterial, antifungal, anticancer, and anti-inflammatory properties. smolecule.com The tetrazole moiety often acts as a bioisostere for carboxylic acids. smolecule.comacs.org |

| Energetic Materials Applications | Investigated for potential use in high-energy materials due to their stability and the energy released upon decomposition. smolecule.com |

| Materials Science Applications | Used as a building block for synthesizing more complex organic molecules and in the development of advanced materials. smolecule.com |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2H-tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHBrN4/c2-1-3-5-6-4-1/h(H,3,4,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFULRRXNTBESRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNN=N1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHBrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10314327 | |

| Record name | 5-Bromotetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10314327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42371-37-9 | |

| Record name | 5-Bromotetrazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282029 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromotetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10314327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Bromo 2h Tetrazole and Its Precursors

Catalytic Systems in 5-Bromo-2H-tetrazole Synthesis

Heterogeneous Catalysis Methodologies

Heterogeneous catalysis offers significant advantages in terms of catalyst recovery, reusability, and simplified work-up procedures, making it an attractive approach for tetrazole synthesis. Various solid catalysts have been developed to promote the cycloaddition of azides with nitriles, yielding 5-substituted tetrazoles.

Carbon-Based Catalysts: Materials like SO3H-carbon and MCM-41 type silica (B1680970) (e.g., OSU-6) have demonstrated high efficacy in catalyzing the reaction between nitriles and sodium azide (B81097). These catalysts facilitate the cycloaddition under mild conditions, often in solvents like DMF or xylene, achieving high yields. For instance, OSU-6, a metal-free heterogeneous catalyst, has been employed for the synthesis of 5-benzyl and 5-aryl-1H-tetrazoles in DMF at 90 °C, offering good yields and reusability mdpi.com.

Nanomaterial-Supported Catalysts: Nanomaterials, including magnetic nanoparticles (e.g., Fe3O4@SiO2-TFA, AlFe2O4–MWCNT–TEA–Ni(II)) and supported metal nanoparticles (e.g., Pt NPs@rGO), have emerged as efficient heterogeneous catalysts. These systems often facilitate reactions under milder conditions, such as 50 °C in DMF, and show excellent yields (89–98%) for the synthesis of 5-substituted tetrazoles. The magnetic nature of some of these catalysts allows for easy separation and recycling rsc.orgrsc.orgnih.gov.

Zeolites and Other Solid Acids: Zeolites, such as CoY zeolite, and other solid acids like silica-supported sodium hydrogen sulfate (B86663) and Amberlyst-15, have also been utilized as heterogeneous catalysts for tetrazole formation from nitriles and sodium azide, often providing good to excellent yields ajgreenchem.comresearchgate.netajol.info.

Table 1: Heterogeneous Catalysis Methodologies for Tetrazole Synthesis

| Catalyst Type | Specific Catalyst Example | Substrate Type | Typical Solvent | Temperature (°C) | Yield Range (%) | Reusability | Citation(s) |

| Carbon-Based | SO3H-carbon ajgreenchem.com, OSU-6 mdpi.com | Nitriles | DMF mdpi.comajgreenchem.com, Xylene d-nb.inforesearchgate.net | 90-140 | 89-98 | Yes mdpi.com | ajgreenchem.com, mdpi.com |

| Nanomaterial-Supported | Fe3O4@SiO2-TFA rsc.org, AlFe2O4–MWCNT–TEA–Ni(II) rsc.org, ASBN nih.gov | Nitriles, Aldehydes, Hydroxylamine, NaN3 | DMF rsc.orgrsc.org, Water rsc.orgclockss.org | 50-100 | 89-98 | Yes rsc.orgrsc.orgnih.gov | rsc.org, rsc.org, nih.gov |

| Zeolites | CoY zeolite ajgreenchem.com, researchgate.net | Nitriles | DMF ajgreenchem.comresearchgate.net | 100-120 | Good to Excellent | N/A | ajgreenchem.com, researchgate.net |

| Supported Metals | Pt NPs@rGO thieme-connect.com, Pd/C google.com | Nitriles | DMF thieme-connect.com, Ethanol google.com | 80-120 | Good | Yes google.com | thieme-connect.com, google.com |

Metal-Mediated and Organocatalytic Approaches

Metal catalysts and organocatalysts play a crucial role in facilitating the cycloaddition reactions and transformations leading to tetrazoles. These methods often offer milder conditions and broader substrate scope.

Metal Catalysis: A wide array of metal salts and complexes have been employed. Zinc salts (e.g., ZnCl2, ZnBr2) are effective in promoting the cycloaddition of nitriles with sodium azide in various solvents, including water and isopropanol (B130326) ajgreenchem.comorganic-chemistry.orgsonar.ch. Lanthanide triflates, such as Yb(OTf)3, catalyze reactions involving amines and orthoformates nih.govajgreenchem.comorganic-chemistry.org. Palladium complexes have been utilized for C-H arylation of tetrazoles thieme-connect.comorganic-chemistry.org, while copper complexes are widely used in click chemistry and for supporting magnetic nanoparticles rsc.orgresearchgate.netrsc.orgnih.gov. Indium(III) chloride has been shown to catalyze the reaction of oximes with sodium azide organic-chemistry.org. Organotin and organoaluminum azides have also been reported as effective reagents for tetrazole synthesis researchgate.netscribd.comconicet.gov.ar.

Organocatalysis: Organocatalysts offer metal-free alternatives. L-proline has emerged as a highly effective and environmentally benign organocatalyst for the synthesis of 5-substituted 1H-tetrazoles from nitriles, thiocyanates, and cyanamides, often under mild, room temperature conditions with excellent yields organic-chemistry.orgresearchgate.netthieme-connect.comresearchgate.net. Other organocatalytic systems include in situ generated pyrrolium azides, which activate nitrile substrates organic-chemistry.org, and cysteine clockss.org.

Synthesis of Brominated Tetrazoles: Specific methods for obtaining brominated tetrazoles or their precursors are also documented. The conversion of 5-nitro-2-hydroxymethyl-tetrazole using concentrated HBr yields "5-bromotetrazole (8)" sioc-journal.cn. Furthermore, "2-aryl-5-bromotetrazole" can be synthesized via bromination of trimethylsilyl (B98337) tetrazoles nih.gov. Palladium-catalyzed reactions have been used to prepare specific brominated derivatives, such as "2-methyl-5-(5-bromopyridine-2-yl)tetrazole" google.com.

Table 2: Metal-Mediated and Organocatalytic Approaches for Tetrazole Synthesis

| Catalyst Type | Specific Catalyst Example | Substrate Type | Typical Solvent | Temperature (°C) | Yield Range (%) | Key Feature/Example | Citation(s) |

| Metal Salts | ZnCl2 organic-chemistry.org, ajgreenchem.com, sonar.ch | Nitriles | Water ajgreenchem.comorganic-chemistry.org, Isopropanol ajgreenchem.com | RT-170 | Good to Very Good | Efficient cycloaddition ajgreenchem.comorganic-chemistry.org | organic-chemistry.org, ajgreenchem.com, sonar.ch |

| Metal Salts | Yb(OTf)3 organic-chemistry.org, ajgreenchem.com, nih.gov | Amines, Triethyl orthoformate, NaN3 | N/A | N/A | Good | Catalyzed reaction organic-chemistry.org | organic-chemistry.org, ajgreenchem.com, nih.gov |

| Metal Salts | Indium(III) chloride organic-chemistry.org | Oximes, NaN3 | N/A | Mild | Good to Excellent | Lewis acid catalyst organic-chemistry.org | organic-chemistry.org |

| Metal Complexes | Pd(II) pincer-type complex organic-chemistry.org | Arylboronic acids | N/A | Mild | N/A | Reusable catalyst organic-chemistry.org | organic-chemistry.org |

| Metal Complexes | Copper complexes ajgreenchem.com, researchgate.net, thieme-connect.com, rsc.org, rsc.org, clockss.org, nih.gov, nih.gov | Nitriles, Aldehydes | Various | Various | Good to Excellent | Magnetically separable catalysts rsc.org, rsc.org, nih.gov | ajgreenchem.com, researchgate.net, thieme-connect.com, rsc.org, rsc.org, clockss.org, nih.gov, nih.gov |

| Organocatalysts | L-proline organic-chemistry.org, thieme-connect.com, researchgate.net, researchgate.net | Nitriles, Thiocyanates, Cyanamides | Various | RT | 83-96 | Efficient, environmentally benign thieme-connect.com, researchgate.net | organic-chemistry.org, thieme-connect.com, researchgate.net, researchgate.net |

| Organocatalysts | In situ generated pyrrolium azide organic-chemistry.org | Organic nitriles | N/A | Microwave | Good | Activates nitrile organic-chemistry.org | organic-chemistry.org |

| Halogen Reagents | HBr sioc-journal.cn | 5-nitro-2-hydroxymethyl-tetrazole sioc-journal.cn | N/A | N/A | Good | Synthesis of 5-bromotetrazole (8) sioc-journal.cn | sioc-journal.cn |

| Organometallic Azides | Trimethylsilyldiazomethane nih.gov, sonar.ch, Organoaluminum azides scribd.com, conicet.gov.ar | Arenediazonium salts nih.gov, sonar.ch, Nitriles scribd.com | Various | RT | Good to Moderate | Metal-free regioselective N2-arylation nih.gov | nih.gov, scribd.com, conicet.gov.ar, sonar.ch |

Optimization of Synthetic Routes for Enhanced Efficiency and Yield

Catalyst Development and Reusability: The development of novel heterogeneous catalysts, including magnetic nanoparticles and metal-organic frameworks (MOFs), has significantly improved catalyst separation and reusability, reducing waste and cost mdpi.comrsc.orgrsc.orgnih.govresearchgate.net. For example, magnetic catalysts can be easily recovered using an external magnetic field rsc.orgrsc.org.

Reaction Condition Refinement:

Solvent Choice: The use of greener solvents, such as water, has been explored, offering an environmentally friendly alternative to traditional organic solvents rsc.orgclockss.orgorganic-chemistry.org.

Temperature and Time: Many modern methods operate under milder temperatures (e.g., 50-90 °C) and achieve shorter reaction times (e.g., 1-4 hours) compared to older protocols that required higher temperatures and longer durations mdpi.comrsc.orgresearchgate.net.

Stoichiometric Control: Optimizing the molar ratios of reactants, such as using an excess of azide (e.g., 1.5 equivalents) relative to the nitrile, can lead to higher yields ajgreenchem.com.

Metal-Free Approaches: The exploration of metal-free catalytic systems, particularly organocatalysts like L-proline, provides safer and more sustainable routes, avoiding potential metal contamination in the final product mdpi.comthieme-connect.comnih.gov.

These advancements in synthetic methodologies and optimization strategies are crucial for the efficient and scalable production of tetrazole derivatives, including brominated analogues relevant to pharmaceutical and chemical research.

Chemical Reactivity and Derivatization Strategies of 5 Bromo 2h Tetrazole

Nucleophilic Substitution Reactions at the C5-Bromine Position

The bromine atom at the C5 position of 5-bromo-2H-tetrazole is susceptible to displacement by a variety of nucleophiles. This reactivity stems from the electron-deficient nature of the tetrazole ring, which activates the C5 position towards nucleophilic attack smolecule.com.

Replacement of Bromine with Diverse Nucleophiles

The bromine atom can be readily replaced by various nucleophiles, leading to the formation of 5-substituted tetrazoles. This transformation is a fundamental method for introducing different functional groups onto the tetrazole core bhu.ac.insmolecule.com.

Amines: Primary and secondary amines can react with this compound to form 5-aminotetrazole (B145819) derivatives. This reaction typically proceeds under basic conditions, often in polar solvents sciencemadness.org.

Alcohols/Alkoxides: Alkoxides or alcohols in the presence of a strong base can displace the bromine to yield 5-alkoxytetrazoles smolecule.com.

Thiols/Thiolates: Similar to alcohols, thiolates are effective nucleophiles for displacing the bromine, resulting in the formation of 5-alkyl- or 5-arylthiotetrazoles smolecule.com.

Cyanide: Cyanide ions can also act as nucleophiles, leading to the formation of 5-cyanotetrazoles, which can be further elaborated smolecule.com.

Table 1: Nucleophilic Substitution Reactions of this compound

| Nucleophile | Resulting Functional Group | Typical Reaction Conditions | Example Product Type |

| Amines | Amino (-NR2) | Base (e.g., Et3N), Solvent (e.g., DMF, EtOH), Heat | 5-Aminotetrazoles |

| Alkoxides | Alkoxy (-OR) | Base (e.g., NaH, KOtBu), Solvent (e.g., THF, DMSO) | 5-Alkoxytetrazoles |

| Thiolates | Thioether (-SR) | Base (e.g., NaH), Solvent (e.g., DMF) | 5-Alkyl/Arylthiotetrazoles |

| Cyanide | Cyano (-CN) | Metal cyanide (e.g., KCN, CuCN), Solvent (e.g., DMF) | 5-Cyanotetrazoles |

Carbon-Carbon Bond Formation via Coupling Reactions

The C5-bromine bond in this compound is an excellent handle for forming new carbon-carbon bonds using transition-metal-catalyzed cross-coupling methodologies. These reactions are crucial for constructing more complex molecular architectures googleapis.comresearchgate.net.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium catalysis is widely employed for the cross-coupling of aryl halides with various organometallic reagents. This compound readily participates in these reactions googleapis.comresearchgate.netresearchgate.netchemrxiv.org.

Suzuki-Miyaura Coupling: Reaction with organoboron compounds (boronic acids or esters) in the presence of a palladium catalyst and a base allows for the introduction of aryl, alkenyl, or alkyl groups at the C5 position. This is a highly versatile method for C-C bond formation googleapis.comresearchgate.netresearchgate.net.

Sonogashira Coupling: Coupling with terminal alkynes, typically catalyzed by palladium and copper co-catalysts in the presence of a base, leads to the formation of 5-alkynyltetrazoles. This reaction is valuable for introducing unsaturated carbon chains researchgate.netresearchgate.net.

Stille Coupling: Reaction with organostannanes, catalyzed by palladium, can also be used to form C-C bonds at the C5 position, although less frequently reported for 5-halotetrazoles compared to Suzuki coupling.

Heck Reaction: While less frequently reported for 5-halotetrazoles compared to aryl halides, the Heck reaction with alkenes could potentially introduce vinyl groups at the C5 position.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Coupling Type | Coupling Partner | Catalyst System | Typical Conditions | Resulting C-C Bond Product Type |

| Suzuki-Miyaura | Organoboron (R-B(OH)2) | Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3) | Solvent (e.g., Toluene, Dioxane), Heat | 5-Aryl/Alkenyl/Alkyltetrazoles |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd catalyst, CuI, Base (e.g., Et3N) | Solvent (e.g., DMF, THF), Heat | 5-Alkynyltetrazoles |

| Stille | Organostannane (R-SnR'3) | Pd catalyst | Solvent, Heat | 5-Aryl/Alkenyltetrazoles |

Functionalization at Tetrazole Nitrogen Atoms (N1 and N2 Positions)

The tetrazole ring possesses two potentially reactive nitrogen atoms, N1 and N2, which can be functionalized, typically through alkylation or acylation. The regioselectivity of these reactions (N1 vs. N2 substitution) is a critical aspect and can be influenced by the nature of the electrophile, the counterion, and the solvent researchgate.netacs.orgorganic-chemistry.orgd-nb.infonih.gov.

N-Alkylation and Other N-Functionalization Routes

N-Alkylation: Reaction with alkyl halides, sulfates, or other alkylating agents in the presence of a base leads to N-alkylated tetrazoles. The reaction often results in a mixture of N1 and N2 isomers, though specific conditions or substituents can favor one isomer over the other researchgate.netacs.orgd-nb.infonih.gov. For example, in some cases, N-alkylation of 5-substituted tetrazoles shows a preference for the N2 position d-nb.infonih.govnih.gov.

N-Acylation: Acylating agents, such as acid chlorides or anhydrides, can react with the tetrazole nitrogen atoms. Similar to alkylation, regioselectivity can be an issue.

Other N-Functionalizations: Other electrophilic substitutions, such as silylation or tosylation, can also be performed on the tetrazole nitrogens.

Table 3: N-Functionalization of this compound

| Electrophile | Reaction Conditions | N-Substitution Site (N1/N2) | Product Type |

| Alkyl Halides | Base (e.g., K2CO3, Et3N), Solvent (e.g., DMF, THF) | N1 and N2 (often mixture) | N1- and N2-Alkyl-5-bromotetrazoles |

| Alkyl Sulfates | Base, Solvent | N1 and N2 | N1- and N2-Alkyl-5-bromotetrazoles |

| Acyl Halides | Base (e.g., Et3N), Solvent (e.g., DCM) | N1 and N2 | N1- and N2-Acyl-5-bromotetrazoles |

Ring Transformations and Novel Heterocycle Formations

The tetrazole ring, while generally stable, can undergo various transformations, including ring opening, ring expansion, or participation in cycloaddition reactions, leading to the formation of new heterocyclic systems mdpi.comcapes.gov.br. While specific examples of ring transformations directly originating from this compound itself might be less common in general literature compared to its functionalization, the inherent reactivity of the tetrazole ring suggests potential pathways.

Photochemical Transformations: Photolysis of tetrazoles can lead to ring cleavage, extrusion of nitrogen (N2), and the formation of various reactive intermediates like nitrilimines, which can then undergo further reactions to form new heterocycles mdpi.com. The specific outcome depends on the substituents and reaction conditions.

Thermal Transformations: Under thermal stress, tetrazoles can also undergo ring fragmentation or rearrangement, potentially leading to other nitrogen-containing heterocycles thieme-connect.de.

Reactions with Electrophiles/Nucleophiles Leading to Ring Opening: In some cases, strong electrophilic or nucleophilic attack can lead to the opening of the tetrazole ring, which can be a precursor to other acyclic or cyclic structures. For instance, lithiation at C5 followed by heating can lead to ring cleavage bhu.ac.in.

Compound List

this compound

5-Aminotetrazoles

5-Alkoxytetrazoles

5-Alkyl/Arylthiotetrazoles

5-Cyanotetrazoles

Organoboron compounds

Terminal Alkynes

Organostannanes

N1-Alkyl-5-bromotetrazoles

N2-Alkyl-5-bromotetrazoles

N1-Acyl-5-bromotetrazoles

N2-Acyl-5-bromotetrazoles

Nitrilimines

5-Aryl-2H-tetrazoles

5-Aryl-NH-tetrazoles

2-Adamantyl-5-aryl-2H-tetrazoles

5-Amino-1H-tetrazole

5-Nitro-2H-tetrazole

5-Chlorotetrazole

5-Bromo-1,2,3-triazines

5-(2-methylbenzofuran-3-yl)-2-phenyl-2H-tetrazoles

4-Bromo-NH-1,2,3-triazoles

2-Substituted 4-bromo-1,2,3-triazoles

2,4,5-Trisubstituted triazoles

2,4-Disubstituted triazoles

2-Aryl-5-bromotetrazole

5-Hydrazino-1-methyltetrazole

5-Azido-1-methyltetrazole

5-Azido-2-methyltetrazole

5-Azido-1-(2-hydroxyethyl)-tetrazole

5-Azido-1-(2-nitratoethyl)-tetrazole

5-Bromo-1-(2-acetoxyethyl)-tetrazole

1-(2-Acetoxyethyl)-tetrazole

5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine

5-(3-Bromophenyl)-2H-tetrazole

5-Aryl-2-methyltetrazoles

5-Aryl-2-benzyltetrazoles

5-Substituted 1H-tetrazoles

2-Aryl-5-substituted-tetrazoles

2,5-Disubstituted tetrazoles

5-Aryl-2-methyl-2H-tetrazoles

5-Aryl-2-benzyl-2H-tetrazoles

5-Acyl-2H-tetrazoles

5-Amino-2H-tetrazoles

5-Halo-tetrazoles

5-Nitro-1H-tetrazole sodium salt

5-Nitro-2-hydroxymethyl-tetrazole

Pathways to Azirine Derivatives from this compound Scaffolds

The transformation of tetrazole scaffolds into azirine derivatives is a significant area of research, offering access to highly reactive intermediates and complex molecular architectures. While direct pathways from this compound to azirines are not explicitly detailed in the provided search results, related research highlights the synthesis of 2-halo-2-(1H-tetrazol-5-yl)-2H-azirines. These studies often involve the thermolysis of haloazidoalkenes, which are themselves synthesized through pathways that can utilize tetrazole precursors.

A key methodology involves the synthesis of haloazidoalkenes bearing a tetrazol-5-yl substituent, often prepared via a non-classical Wittig reaction involving tetrazol-5-yl-phosphorus ylides. The subsequent thermolysis of these haloazidoalkenes yields 2-halo-2-(tetrazol-5-yl)-2H-azirines in high yields mdpi.comresearchgate.netuc.ptnih.gov. For instance, the thermolysis of vinyl azides, which can be derived from tetrazole chemistry, leads to the formation of 2-halo-2H-azirines mdpi.com. These reactions provide access to important building blocks for organic synthesis, including vinyl tetrazoles and the aforementioned 2-halo-2-(tetrazol-5-yl)-2H-azirine derivatives mdpi.comnih.gov.

While these pathways predominantly yield 2-halo-2H-azirines with the tetrazole moiety attached at the C-2 position, the underlying principles of haloazidoalkene thermolysis are relevant to understanding potential routes from tetrazole-containing precursors to azirine structures. The synthesis of 2-(tetrazol-5-yl)-2H-azirines has also been achieved through the Neber approach, starting from β-ketooxime-1H-tetrazoles researchgate.netresearchgate.net. These studies demonstrate the versatility of tetrazole-containing compounds in generating azirine structures, albeit not always directly from this compound itself in the described literature.

Comparative Reactivity Studies of this compound with Other Halogenated Tetrazoles

Comparative reactivity studies are crucial for understanding the influence of halogen substituents on the tetrazole ring system. While direct comparative studies of this compound with other specific halogenated tetrazoles (e.g., chloro- or iodo-tetrazoles) are not extensively detailed in the provided search results, general principles of halogenated heterocycle reactivity can be inferred.

Halogen atoms, particularly bromine, on heterocyclic rings often influence their susceptibility to nucleophilic substitution reactions. The bromine atom in this compound can potentially be displaced by nucleophiles, allowing for the introduction of various functional groups smolecule.com. This reactivity is a common characteristic of aryl and heteroaryl halides.

Furthermore, the electronic nature of the tetrazole ring, being electron-deficient due to the presence of four nitrogen atoms, impacts the reactivity of its substituents. The electron-withdrawing nature of the tetrazole ring can activate halogens towards nucleophilic attack. However, the specific position and nature of other substituents on the tetrazole ring (e.g., N-alkylation) can modulate this reactivity. For instance, kinetic studies on 1,5-disubstituted tetrazoles have shown them to undergo nucleophilic substitution reactions more readily than 2,5-disubstituted tetrazoles, likely due to differences in intermediate stabilization bhu.ac.in.

While specific comparative data is limited, the presence of bromine at the C-5 position in this compound is expected to confer distinct reactivity compared to its chloro- or iodo- counterparts, potentially affecting reaction rates and selectivities in various transformations. The bromine atom, being a larger and more polarizable halogen, can sometimes exhibit different reactivity profiles in substitution or coupling reactions compared to chlorine.

Coordination Chemistry of 5 Bromo 2h Tetrazole

5-Bromo-2H-tetrazole as a Ligand in Metal Complexation

Tetrazoles and their derivatives are well-regarded as effective ligands in the construction of coordination compounds and metal-organic frameworks (MOFs). researchgate.netcsic.es The deprotonated form, 5-bromotetrazolate, can coordinate to metal centers through one or more of its four ring nitrogen atoms, leading to a diverse range of structural possibilities, from simple mononuclear complexes to intricate coordination polymers. nih.govarkat-usa.org The coordination ability of tetrazoles allows them to act as building blocks for materials with potential applications in catalysis, magnetism, and materials science. nih.gov

The formation of stable complexes is a hallmark of tetrazole-based ligands, which can effectively bridge multiple metal centers to create extended networks. arkat-usa.orgtaylorandfrancis.com This bridging capability is fundamental to the formation of robust, higher-dimensional structures. The specific nature of the metal-ligand interaction depends on several factors, including the metal ion's identity, its preferred coordination geometry, the reaction conditions, and the electronic properties of the ligand itself.

Analysis of Binding Modes and Coordination Sites

The tetrazolate anion offers a variety of potential coordination sites, allowing for multiple binding modes. While specific crystallographic data for this compound complexes are not extensively detailed in the literature, the coordination behavior can be inferred from the well-documented chemistry of other 5-substituted tetrazoles. arkat-usa.org The nitrogen atoms of the tetrazole ring are the primary coordination sites.

Commonly observed binding modes for tetrazolate ligands include:

Monodentate Coordination: The ligand binds to a single metal center through one of its nitrogen atoms, typically N1 or N4.

Bidentate Coordination: The ligand chelates a single metal ion, usually through the N1 and N2 or N1 and N4 positions, although this is less common for simple tetrazoles.

Bridging Coordination: This is a prevalent mode where the ligand links two or more metal centers. Various bridging modes are possible, such as μ₂-N1,N2, μ₂-N1,N3, and μ₂-N1,N4, leading to the formation of dimers, chains, layers, or three-dimensional frameworks. nih.govtaylorandfrancis.com

The table below summarizes the principal coordination modes exhibited by tetrazolate-type ligands.

| Coordination Mode | Description | Potential Nitrogen Donors | Resulting Structure |

| Monodentate | Binds to one metal center | N1, N2, or N4 | Discrete complexes |

| Bidentate Chelate | Binds to one metal center at two points | N1, N2; N1, N4 | Discrete complexes |

| Bridging (μ₂) | Links two metal centers | N1,N2; N1,N3; N1,N4; N2,N3 | Dimers, 1D chains |

| Bridging (μ₃/μ₄) | Links three or four metal centers | Multiple N atoms | 2D layers, 3D frameworks |

The regiochemistry of coordination is influenced by both electronic and steric factors. The N1 and N4 positions are often favored for coordination due to their accessibility. The specific mode adopted in a given complex will be a result of the interplay between the ligand's intrinsic properties and the synthetic conditions employed.

Design and Synthesis of Metal-Organic Frameworks (MOFs) Incorporating Tetrazole Ligands

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. researchgate.netnih.gov The predictable geometry and robust coordination of tetrazole-based ligands make them excellent candidates for the design of novel MOFs. csic.escore.ac.uk The general strategy for synthesizing these materials involves the self-assembly of metal precursors and the tetrazole ligand under solvothermal or hydrothermal conditions. nih.govmdpi.com

The design of a tetrazole-based MOF hinges on the principle of reticular synthesis, where the geometry of the metal's coordination sphere and the connectivity of the ligand dictate the topology of the resulting framework. core.ac.uk A ligand like 5-bromotetrazolate can act as a multitopic linker, connecting multiple metal centers to propagate a network structure in one, two, or three dimensions. taylorandfrancis.com The choice of metal ion is also critical, as different metals (e.g., Zn(II), Cu(II), Co(II)) offer distinct coordination numbers and geometries, leading to different framework topologies. rsc.orgmdpi.com

The synthesis of these MOFs typically involves the following steps:

Dissolving a metal salt and the 5-bromotetrazole ligand in a suitable solvent, often a high-boiling point polar solvent like dimethylformamide (DMF) or diethylformamide (DEF).

Sealing the mixture in a reaction vessel.

Heating the vessel in an oven for a period ranging from hours to several days to promote crystal growth.

Cooling the vessel slowly to room temperature to allow for the formation of well-defined crystals.

Isolating and washing the crystalline product.

The resulting MOFs can possess high surface areas and permanent porosity, making them candidates for applications in gas storage, separation, and catalysis. nih.govcore.ac.uk

Influence of Bromine Substitution on Coordination Properties

The introduction of a bromine atom at the C5 position of the tetrazole ring significantly impacts the ligand's coordination properties through a combination of electronic and steric effects.

Electronic Effects: The bromine atom is an electron-withdrawing group due to its high electronegativity. This inductive effect (-I) decreases the electron density on the tetrazole ring, which in turn reduces the basicity (and thus the nucleophilicity) of the nitrogen donor atoms. researchgate.net This modulation of the pKa of the ligand can influence the deprotonation process during synthesis and affect the strength of the resulting metal-nitrogen coordination bonds. A less basic ligand may form weaker or more labile bonds compared to its non-halogenated or electron-donating group-substituted counterparts.

Supramolecular Interactions: A key feature of the bromine substituent is its ability to participate in halogen bonding. A halogen bond is a non-covalent interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site. In the solid state, the bromine atom on one 5-bromotetrazolate ligand could form halogen bonds with nitrogen or oxygen atoms from adjacent ligands or solvent molecules, adding another layer of control over the supramolecular assembly and dimensional propagation of the coordination polymer. mdpi.com This can lead to unique network topologies and crystal packing arrangements that would not be accessible with the unsubstituted tetrazole ligand.

The table below summarizes the expected influence of the bromine substituent.

| Property | Influence of Bromine | Consequence on Coordination |

| Basicity | Decreased due to inductive electron withdrawal | Weaker M-N bonds; altered synthesis pH conditions |

| Steric Hindrance | Increased bulk around the C5 position | May influence preferred N-donor site and crystal packing |

| Supramolecular Chemistry | Potential for halogen bonding | Can direct crystal packing and supramolecular assembly |

Computational and Theoretical Investigations of 5 Bromo 2h Tetrazole

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting and analyzing the electronic properties and molecular behavior of chemical compounds. Studies on tetrazole derivatives, including those with halogen substituents, have utilized DFT to elucidate various aspects of their structure and reactivity. For instance, DFT calculations have been employed to assess the electronic structure and adsorption energies of tetrazole molecules on surfaces, providing insights into their potential as corrosion inhibitors nih.govresearchgate.net. These calculations typically involve optimizing molecular geometries and determining electronic properties such as frontier molecular orbital energies and charge distributions. The choice of functional and basis set in DFT calculations is critical for achieving accurate results, with methods like B3LYP and various basis sets (e.g., 6-31+g(2d,p)) being commonly used researchgate.net. While direct DFT studies specifically detailing 5-bromo-2H-tetrazole's electronic structure are not extensively detailed in the provided search results, the broader context of tetrazole derivative studies indicates the utility of these methods for such investigations.

Electronic Structure and Aromaticity Analysis

The electronic structure of this compound dictates its chemical reactivity and physical properties. Tetrazoles, as a class, are known for their high nitrogen content and aromatic character, which contributes to their stability mdpi.comresearchgate.net. The aromaticity of the tetrazole ring is influenced by its electronic configuration and the nature of substituents. Studies on related tetrazoles suggest that substituents can significantly alter the electronic distribution within the ring, impacting properties like energy gaps between frontier orbitals (HOMO-LUMO) nih.gov. Electron-withdrawing groups, such as bromine, can influence these energy levels, potentially affecting charge distribution and reactivity. Analysis of charge distribution, often performed using Mulliken population analysis in DFT calculations, helps in understanding the electron density distribution across the molecule and identifying potential sites for electrophilic or nucleophilic attack nih.gov. The planar nature of the tetrazole ring is also a key aspect of its electronic structure and aromaticity mdpi.com.

Conformational Analysis and Tautomeric Preferences

Tetrazoles, particularly those with an N-H bond, can exist in different tautomeric forms, primarily the 1H and 2H tautomers, due to prototropic tautomerism mdpi.comthieme-connect.comacs.org. The equilibrium between these tautomers is influenced by factors such as the solvent, the nature of the substituent at the C5 position, and intramolecular or intermolecular interactions mdpi.com. For 5-substituted tetrazoles, low-polarity solvents and electron-withdrawing substituents at the C5 position tend to favor the 2H tautomer mdpi.com. While specific conformational analysis for this compound is not explicitly detailed, studies on related tetrazoles indicate that the tetrazole ring itself is generally planar mdpi.comrsc.org. The presence of the bromine atom at the C5 position could influence the electronic environment and potentially affect tautomeric preferences or conformational stability if other rotatable bonds were present.

Analysis of Intermolecular Interactions and Crystal Engineering Insights

Intermolecular interactions play a significant role in the solid-state structure and properties of crystalline compounds. X-ray crystallography has been used to determine the crystal structures of various tetrazole derivatives, including 5-bromotetrazole itself rsc.orgbiosynth.com. These studies reveal how molecules pack in the solid state and the types of interactions present, such as hydrogen bonding and π–π stacking researchgate.netiucr.org. For 5-bromotetrazole, the crystal structure analysis has shown that the molecules form sheets stacked along the b-axis, with the tetrazole ring exhibiting near m-symmetry and clear indications of being a resonance hybrid rsc.org. The planar nature of the tetrazole molecules is a common feature observed in crystal structures mdpi.comrsc.org. Crystal engineering insights can be derived from understanding these interactions, which can guide the design of materials with specific properties. For example, the presence of a bromine atom can influence packing arrangements and potentially participate in halogen bonding, although this specific interaction for this compound is not detailed in the provided results.

Advanced Material Science Applications and Precursor Roles of 5 Bromo 2h Tetrazole

Development of Energetic Materials Precursors

The quest for novel energetic materials with enhanced performance and improved safety characteristics has led to significant interest in nitrogen-rich heterocyclic compounds. Tetrazoles, in particular, are attractive scaffolds due to their high positive heats of formation, which release a significant amount of energy upon decomposition, primarily into environmentally benign nitrogen gas nih.gov.

5-Bromo-2H-tetrazole serves as a critical intermediate in the synthesis of more complex and energetic tetrazole derivatives. The bromo group at the 5-position of the tetrazole ring is a versatile functional handle that can be readily substituted to introduce various explosophoric groups, thereby tuning the energetic properties of the final compound.

One notable synthetic strategy involves the bromination of a 1-functionalized 5H-tetrazole to yield a 5-bromo-1-substituted-tetrazole. nih.gov This brominated intermediate can then undergo nucleophilic substitution reactions. For instance, reaction with hydrazine can replace the bromine atom, and subsequent reaction with sodium nitrite can lead to the formation of an azido group, a well-known energetic moiety. nih.gov This multi-step synthesis highlights the pivotal role of the 5-bromo-tetrazole derivative as a precursor to highly energetic, functionalized tetrazoles. nih.gov

A key strategy in the design of advanced energetic materials is the creation of high-nitrogen systems, often by linking different nitrogen-rich heterocyclic rings. This approach aims to maximize the nitrogen content, leading to a higher energy output and the production of a large volume of gaseous nitrogen upon detonation. The combination of tetrazoles with other heterocycles like furazan or furoxan has been shown to be an effective strategy for constructing energetic compounds with balanced properties. nih.gov

The reactivity of the C-Br bond in this compound allows for its integration into such high-nitrogen systems. Through various cross-coupling reactions, the this compound unit can be linked to other nitrogen-rich heterocycles, creating novel molecular architectures with enhanced energetic performance. For example, the synthesis of C–N linked bistetrazolate nitramino compounds demonstrates a promising strategy for developing energetic materials with high nitrogen content and positive heats of formation. rsc.org While this example does not start directly from this compound, it illustrates the principle of linking tetrazole units to create high-nitrogen systems, a role for which this compound is well-suited as a reactive precursor.

| Precursor Compound | Functionalization Step | Resulting Energetic Moiety | Reference |

| 1-(2-acetoxyethyl)-tetrazole | Bromination | 5-bromo-1-(2-acetoxyethyl)-tetrazole | d-nb.info |

| 5-bromo-1-(2-azidoethyl)-tetrazole | Substitution with hydrazine | 1-(2-azidoethyl)-5-hydrazineyltetrazole | nih.gov |

Role in the Synthesis of Diverse Complex Organic Compounds and Heterocyclic Systems

Beyond its applications in energetic materials, this compound is a versatile building block in organic synthesis for the construction of a wide array of complex organic molecules and heterocyclic systems. The presence of the reactive bromo substituent, combined with the unique electronic properties of the tetrazole ring, allows for a diverse range of chemical transformations.

The most common method for synthesizing the tetrazole ring itself is the [2+3] cycloaddition reaction between a nitrile and an azide (B81097). nih.govresearchgate.net Once the this compound scaffold is formed, the bromo group can be utilized in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. This enables the elaboration of the tetrazole core with various functional groups and the construction of more complex molecular architectures.

Furthermore, the tetrazole ring itself can influence the reactivity of adjacent functional groups and participate in various cycloaddition and ring-transformation reactions. The synthesis of fused heterocyclic systems, where the tetrazole ring is annulated with another heterocyclic ring, is an area of active research. nih.gov The reactivity of this compound provides a strategic entry point for the synthesis of such novel heterocyclic frameworks, which are of interest in medicinal chemistry and materials science.

| Reaction Type | Reagents | Product Type |

| Nucleophilic Aromatic Substitution | Various nucleophiles | 5-substituted-2H-tetrazoles |

| Suzuki Coupling | Aryl boronic acids, Pd catalyst | 5-aryl-2H-tetrazoles |

| Stille Coupling | Organostannanes, Pd catalyst | 5-substituted-2H-tetrazoles |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | 5-alkynyl-2H-tetrazoles |

Applications in Specialized Chemical Processes (e.g., photography, imaging chemicals)

The unique photochemical properties of tetrazole derivatives have led to their application in specialized chemical processes, including photography and molecular imaging. Tetrazoles are known to be used as stabilizers in photographic emulsions. nih.gov In the photographic process, restrainers are added to protect unexposed silver halides from the developing agents, preventing the formation of "fog" on the image. While potassium bromide is a common restrainer, other chemicals like benzotriazole also exhibit this effect, suggesting a role for nitrogen-rich heterocycles in controlling the development process. ebsco.com

More recently, the field of "photoclick chemistry" has emerged, utilizing the light-induced reactions of tetrazoles for various applications, including molecular imaging. nih.gov Photochemistry provides a range of reagents for the bimolecular functionalization of proteins. nih.gov For instance, metal ion binding chelates derivatized with disubstituted tetrazoles have been developed for the photoradiochemical labeling of monoclonal antibodies. nih.gov This technique allows for the synthesis of PET radiotracers for in vivo imaging. nih.gov The ability to tune the photophysical properties of tetrazoles by introducing different substituents makes them versatile tools for developing photoactivatable probes and imaging agents. nih.gov The bromo substituent on this compound could potentially be used to modulate these photochemical properties or to attach the tetrazole moiety to other molecules of interest for imaging applications.

| Application Area | Role of Tetrazole Derivative | Specific Example | Reference |

| Photography | Stabilizer in photographic emulsions | General use of tetrazoles | nih.gov |

| Molecular Imaging | Photoactivatable chelates for radiolabeling | DFO-tetrazole for labeling trastuzumab with 89Zr | nih.gov |

Design of Bioisosteric Scaffolds for Chemical Exploration and Pharmacophore Development

In the field of medicinal chemistry, the tetrazole ring is widely recognized as a bioisostere of the carboxylic acid group. researchgate.netbeilstein-journals.orgbohrium.comuq.edu.au This bioisosteric replacement can lead to improved pharmacokinetic properties, such as enhanced metabolic stability, increased lipophilicity, and better oral bioavailability, while maintaining or improving the biological activity of a drug candidate. researchgate.netbohrium.com The similar pKa and planar structure of the tetrazole ring compared to a carboxylic acid allow it to engage in similar interactions with biological targets. nih.gov

This compound provides a valuable scaffold for chemical exploration and pharmacophore development in drug discovery. The tetrazole core serves as the bioisosteric replacement for a carboxylic acid, while the bromo substituent at the 5-position offers a strategic point for diversification. Medicinal chemists can utilize the reactivity of the C-Br bond to introduce a wide variety of substituents, allowing for the systematic exploration of the structure-activity relationship (SAR) of a compound series. This approach facilitates the optimization of lead compounds to improve their potency, selectivity, and drug-like properties. nih.gov

The tetrazole scaffold has been incorporated into numerous clinically used drugs with a broad range of biological activities, including antihypertensive, antibacterial, and anticancer agents. beilstein-journals.orgbohrium.com The use of this compound as a starting point for the synthesis of novel bioactive compounds allows for the generation of diverse chemical libraries for high-throughput screening and the rational design of new therapeutic agents. beilstein-journals.orgnih.gov

| Drug Class | Tetrazole-Containing Drug | Therapeutic Use | Reference |

| Angiotensin II Receptor Blocker | Losartan | Hypertension | bohrium.com |

| Cephalosporin Antibiotic | Ceftezole | Bacterial Infections | bohrium.com |

| Aromatase Inhibitor | Letrozole | Breast Cancer | bohrium.com |

Future Perspectives in 5 Bromo 2h Tetrazole Research

Emerging Methodologies in Synthesis and Functionalization

The synthesis of tetrazole derivatives has traditionally relied on methods like the [3+2] cycloaddition of azides with nitriles. thieme-connect.com While effective, future research is pivoting towards more efficient, safer, and environmentally benign strategies. For 5-bromo-2H-tetrazole, these emerging methodologies promise to simplify its production and expand its utility as a versatile building block.

One of the most promising trends is the adoption of multicomponent reactions (MCRs) . MCRs offer a convergent approach to complex molecules in a single step, enhancing efficiency and reducing waste. nih.gov The development of novel MCRs that incorporate a bromine source or a bromo-substituted precursor could provide direct access to this compound and its derivatives, bypassing traditional multi-step sequences. beilstein-journals.orgresearchgate.net For instance, a Passerini three-component reaction (PT-3CR) has been shown to be an innovative and efficient method for creating tetrazole building blocks from readily available materials. beilstein-journals.orgresearchgate.net

Green chemistry principles are also shaping the future of synthesis. dntb.gov.ua This includes the use of heterogeneous catalysts, such as nanoparticles and zeolites, which can be easily recovered and reused, reducing the environmental impact. thieme-connect.com Microwave-assisted synthesis is another green technique that can accelerate reaction times and improve yields for tetrazole formation. thieme-connect.comdntb.gov.ua The application of these green methodologies to the synthesis of this compound is a key area for future investigation.

Furthermore, late-stage functionalization techniques, particularly direct C-H bond functionalization, represent a paradigm shift in organic synthesis. frontiersin.orgnih.gov While the tetrazole ring itself lacks C-H bonds for direct activation, this approach is highly relevant for the functionalization of substituted tetrazoles. For derivatives of this compound bearing alkyl or aryl groups, C-H functionalization offers a powerful tool for introducing further complexity without the need for pre-functionalized starting materials. frontiersin.orgnih.gov This allows for the rapid diversification of the core structure, opening avenues to new chemical spaces.

| Methodology | Potential Advantage for this compound Synthesis | Key Research Focus |

| Multicomponent Reactions (MCRs) | High efficiency, atom economy, and rapid access to complex derivatives. nih.gov | Designing novel MCRs that directly incorporate the bromo-tetrazole moiety. beilstein-journals.org |

| Green Catalysis | Reduced environmental impact, catalyst reusability, and potentially milder reaction conditions. dntb.gov.ua | Development of robust heterogeneous catalysts (e.g., nanoparticles, zeolites) for brominated tetrazole synthesis. thieme-connect.com |

| Microwave-Assisted Synthesis | Accelerated reaction rates and improved yields. dntb.gov.ua | Optimization of microwave protocols for the key cycloaddition step. |

| C-H Functionalization | Late-stage diversification of substituted this compound derivatives. nih.gov | Exploring selective C-H activation on substituents attached to the tetrazole core. |

Potential for Novel Contributions to Material Science

The high nitrogen content and inherent stability of the tetrazole ring make its derivatives attractive for applications in material science, particularly for high-energy materials. nih.govacs.org The presence of a heavy bromine atom in this compound can further modulate the properties of these materials, such as density and thermal stability, making it a compound of significant interest.

In the field of energetic materials , tetrazole derivatives are investigated as environmentally benign components for gas generators and propellants due to their high heat of formation and the release of large volumes of nitrogen gas upon decomposition. nih.govacs.org The bromine atom in this compound can be leveraged to increase the density of these materials, which is a critical parameter for performance. Future research will likely focus on synthesizing and characterizing new energetic salts and coordination polymers based on the 5-bromotetrazolate anion.

Tetrazoles also serve as crucial ligands in the construction of Metal-Organic Frameworks (MOFs) . lifechemicals.com These porous materials have applications in gas storage and separation. lifechemicals.com Synthetic polymers containing tetrazole fragments have been shown to capture CO2 with high efficacy. lifechemicals.com The this compound ligand offers a unique feature: the bromine atom can act as a functional handle for post-synthetic modification of the MOF, allowing for the fine-tuning of pore size and surface chemistry. This could lead to the development of next-generation MOFs with enhanced selectivity for specific gases.

Furthermore, the electronic properties of halogenated heterocycles suggest untapped potential in organic electronics . The ability of the tetrazole ring to participate in coordination chemistry and the influence of the bromine atom on the molecule's electronic structure could be exploited in the design of novel semiconductors, sensors, or functional polymers. researchgate.net

| Material Class | Role of this compound | Potential Advancement |

| Energetic Materials | High-density, thermally stable component. nih.gov | Development of advanced propellants and gas generants with improved performance metrics. |

| Metal-Organic Frameworks (MOFs) | Functional ligand for building porous structures. lifechemicals.com | Creation of highly selective MOFs for CO2 capture and other gas separations through post-synthetic modification. |

| Functional Polymers | Monomer or additive to impart specific properties. lifechemicals.com | Design of polymers with high thermal stability, specific gas permeability, or unique electronic characteristics. |

| Organic Electronics | Building block for electronically active materials. researchgate.net | Exploration of novel semiconductors or sensors based on the electronic properties of the bromo-tetrazole core. |

Untapped Research Avenues for Halogenated Tetrazole Chemistry

While much research on tetrazoles has been driven by their application as bioisosteres for carboxylic acids in medicinal chemistry, the specific potential of halogenated tetrazoles like this compound remains significantly under-explored. thieme-connect.comrawdatalibrary.net Several research avenues hold considerable promise for future investigation.

One major untapped area is the use of the C-Br bond as a synthetic linchpin in cross-coupling reactions . The bromine atom at the 5-position is well-suited for reactions such as Suzuki, Stille, and Sonogashira couplings. This would allow for the direct attachment of a wide variety of aryl, vinyl, and alkynyl groups to the tetrazole ring, providing rapid access to a vast library of novel 5-substituted tetrazoles. These new derivatives could then be screened for applications in medicinal chemistry, catalysis, or materials science.

Another promising direction is the exploration of halogen bonding involving the bromine atom of this compound. Halogen bonding is a non-covalent interaction that is increasingly being used in crystal engineering and the design of supramolecular assemblies. The ability of the bromine atom to act as a halogen bond donor could be exploited to control the solid-state packing of materials, leading to the creation of novel crystals with desired optical or electronic properties.

Finally, the field of organocatalysis could benefit from the unique properties of halogenated tetrazoles. Chiral tetrazoles have already been used to catalyze asymmetric reactions. lifechemicals.com The electronic influence of the bromine atom could be used to modulate the acidity and catalytic activity of new tetrazole-based organocatalysts, potentially leading to novel and more efficient catalysts for a range of organic transformations.

| Research Avenue | Description | Potential Impact |

| Cross-Coupling Chemistry | Utilizing the C-Br bond as a reactive site for coupling reactions (e.g., Suzuki, Stille). | Rapid and modular synthesis of diverse 5-substituted tetrazoles for various applications. |

| Halogen Bonding | Exploiting the bromine atom as a halogen bond donor in crystal engineering. | Design of novel supramolecular structures and crystalline materials with tailored properties. |

| Organocatalysis | Developing new chiral and achiral tetrazole-based catalysts. lifechemicals.com | Creation of more efficient and selective catalysts for asymmetric synthesis and other transformations. |

| Photochemistry | Investigating the photochemical reactivity of the C-Br bond. | Discovery of novel light-induced reactions and functional materials. |

Q & A

Q. Basic Approach :

- Spectroscopy : Use ¹H and ¹³C NMR to confirm substitution patterns and purity. For example, the tetrazole proton typically appears at δ 8.5–9.5 ppm in DMSO-d₆, while bromine substituents deshield adjacent carbons in ¹³C spectra .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns.

Advanced Technique :

Single-crystal X-ray diffraction (SCXRD) resolves stereochemical ambiguities. Software like SHELXL or WinGX refines crystallographic data, with ORTEP-3 generating molecular graphics for publication-quality figures .

What methodologies are employed to evaluate the pharmacological potential of this compound derivatives?

Q. Basic Screening :

- Enzyme Assays : Derivatives are tested as inhibitors of enzymes like monoacylglycerol lipase (hMGL) using fluorogenic substrates. IC₅₀ values are determined via dose-response curves .

- In Vivo Models : Murine studies (e.g., ICR mice) assess behavioral effects, such as scratching responses, to evaluate receptor modulation (e.g., BLT2 agonism) .

Advanced Design :

Structure-activity relationship (SAR) studies combine crystallographic data (e.g., active-site interactions from SCXRD) with computational docking (AutoDock Vina) to prioritize derivatives for synthesis .

How can researchers mitigate safety risks during the handling of this compound?

Q. Basic Protocol :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent decomposition.

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or dermal exposure .

Advanced Risk Assessment :

Conduct BAM sensitivity tests (impact: >5 J, friction: >360 N) to classify explosivity. Differential scanning calorimetry (DSC) identifies exothermic decomposition peaks above 200°C, informing safe handling thresholds .

What catalytic systems enable efficient functionalization of this compound?

Basic Coupling :

Suzuki-Miyaura cross-coupling with arylboronic acids using Pd(PPh₃)₄ in THF/H₂O (3:1) at 80°C introduces aryl groups at the 5-position. Yields range from 60–85% .

Advanced Methodology :

Decarboxylative N-alkylation under ruthenium catalysis (Ru(dtbbpy)₃₂) enables direct C–N bond formation with carboxylic acids. This method avoids pre-functionalized halides and operates at room temperature in DMSO .

How are computational tools applied to predict the energetic properties of this compound-based materials?

Q. Advanced Workflow :

- Thermochemical Analysis : CBS-4M theory calculates heats of formation via atomization energy.

- Detonation Performance : EXPLO5 software predicts detonation velocity (VOD) and pressure (P) using density functional theory (DFT)-optimized geometries .

What strategies improve regioselectivity in tetrazole functionalization?

Key Insight :

Microwave-assisted reactions enhance regioselectivity in Huisgen 1,3-dipolar cycloadditions. For example, O-peracylated tosylhydrazones react with nitriles under microwave irradiation (150°C, 20 min) to yield 2-glycosylmethyl-2H-tetrazoles with >90% regioselectivity .

How is this compound integrated into metal-organic frameworks (MOFs) or coordination complexes?

Advanced Synthesis :

Reaction with Cu(I) or Ag(I) salts in acetonitrile forms nitrogen-rich complexes. SCXRD reveals tetrazole’s η²-coordination mode, while cyclic voltammetry (CV) characterizes redox activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.